2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate
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Overview
Description
2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate is a fluorinated organic compound that features a trifluoroethyl group, a pyridine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or acetonitrile.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridine and piperazine rings can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-2-yl)piperazine-1-carboxylate
- 2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-4-yl)piperazine-1-carboxylate
- 2,2,2-Trifluoroethyl 3-oxo-4-(quinolin-3-yl)piperazine-1-carboxylate
Uniqueness
2,2,2-Trifluoroethyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and specificity towards certain biological targets. Additionally, the trifluoroethyl group imparts distinct physicochemical properties that can enhance the compound’s stability and bioavailability .
Properties
IUPAC Name |
2,2,2-trifluoroethyl 3-oxo-4-pyridin-3-ylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O3/c13-12(14,15)8-21-11(20)17-4-5-18(10(19)7-17)9-2-1-3-16-6-9/h1-3,6H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTBBRMCSSEXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)OCC(F)(F)F)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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